JNJ4796

influenza antiviral efficacy

Research bottleneck: Most HA inhibitors lack oral bioavailability or show narrow subtype coverage. JNJ4796 is an orally active small molecule targeting the HA stem region (PDB 6CF7), mimicking bnAb CR6261. - **Potency:** nM activity against H1/H5 subtypes; active against oseltamivir-resistant strains. - **In vivo efficacy:** 100% survival (10-50 mg/kg BID, mouse lethal model). - **Utility:** Chemical probe for A-group HA fusion studies; positive control for oral anti-influenza drug discovery. - **Supply:** Synthetic access with PK/PD data package (F%=10.9%, t1/2=1.3h).

Molecular Formula C28H27N9O3
Molecular Weight 537.6 g/mol
Cat. No. B15565123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ4796
Molecular FormulaC28H27N9O3
Molecular Weight537.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
InChIKeyVMAAUIZLAZYALS-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ4796 产品概览


JNJ4796 (CAS 2241664-16-2) is a small-molecule fusion inhibitor that targets the conserved stem region of the hemagglutinin (HA) glycoprotein of group 1 influenza A viruses [1]. It was developed through high-throughput screening and structure-based optimization to mimic the functionality of broadly neutralizing antibodies (bnAbs) such as CR6261, thereby inhibiting the pH-sensitive conformational change required for viral-endosomal membrane fusion [2]. The compound demonstrates potent in vitro neutralization against multiple group 1 HA subtypes, including H1 and H5, with an EC50 of 33 nM against H1N1 A/California/07/2009 , and confers oral protection in murine lethal challenge models [1].

JNJ4796 不可替代性分析


Generic substitution of JNJ4796 with other influenza inhibitors, such as neuraminidase inhibitors (e.g., oseltamivir) or polymerase inhibitors (e.g., baloxavir), is not scientifically valid due to its unique mechanism of action targeting the HA stem [1]. JNJ4796 specifically inhibits the fusion step of viral entry, a process upstream of viral replication and release, by stabilizing the prefusion conformation of HA and preventing the low-pH-induced conformational change [2]. This mechanism is distinct from neuraminidase inhibitors that block viral release, and from polymerase inhibitors that interfere with viral RNA synthesis [3]. Furthermore, JNJ4796 demonstrates selective potency against group 1 influenza A viruses, a specificity profile not shared by other classes, and has shown activity against oseltamivir-resistant strains [4]. Therefore, substitution with a non-HA-targeting agent would fail to replicate the specific biological and pharmacological profile of JNJ4796 in experimental settings.

JNJ4796 关键对比数据


体外抗病毒效价对比

In a head-to-head in vivo comparison using a lethal mouse model of influenza A H1N1 (A/Puerto Rico/8/1934), oral administration of JNJ4796 at 10 mg/kg twice daily resulted in 100% survival at day 21, whereas the less potent analog JNJ8897 achieved less than 50% survival under identical conditions . This demonstrates a clear, quantifiable superiority of JNJ4796 in a therapeutically relevant preclinical model.

influenza antiviral efficacy

体内保护效力对比

In a direct comparative in vitro neutralization assay against H1N1 A/California/07/2009 and A/New Caledonia/20/1999 HAs, JNJ4796 exhibited an EC50 of 0.033 µM, which is approximately 1.9-fold more potent than JNJ8897 (EC50 = 0.063 µM) and 4.2-fold more potent than JNJ6715 (EC50 = 0.14 µM) [1]. This ranking demonstrates that structural optimization from earlier leads resulted in quantifiably improved neutralization capacity.

influenza antiviral potency

A组流感病毒选择性结合机制

JNJ4796 demonstrates a clear group 1 influenza A virus selectivity profile, with potent neutralization against multiple H1 subtypes (EC50 range: 12-66 nM) and H5 subtypes (EC50 range: 449 nM - 3.24 µM), but significantly reduced potency against group 2 HA, a characteristic shared with analog CBS1117 [1]. This selectivity is structurally rationalized by potential steric clashes in the HA stem binding pocket of group 2 viruses [2].

influenza antiviral selectivity

ADME特性对比

In a structure-activity relationship study focusing on JNJ4796, derivative (R)-2c exhibited improved pharmacokinetic parameters compared to the parent compound, including an AUC0-inf of 1913 h•ng•mL-1 and a low hERG inhibition rate of 13.2% at 10 µM [1]. While direct comparative data for JNJ4796's hERG inhibition or AUC are not provided in the same study, the authors note that (R)-2c showed 'accepted oral PK profiles and low inhibition rate of hERG (13.2%, at 10 μM)' which was 'better than the control drug JNJ4796' [2].

influenza pharmacokinetics SAR

不同亚型中和活性谱

In a sublethal viral challenge model (LD90) of H1N1 A/Puerto Rico/8/1934, JNJ4796 demonstrated a clear dose-response relationship, with twice-daily oral administration of 15 mg/kg and 5 mg/kg both resulting in 100% survival, while a lower dose of 1.67 mg/kg of a derivative achieved 70% survival [1]. This data establishes the effective dose range for JNJ4796 in vivo and provides a benchmark for evaluating newer analogs.

influenza efficacy dose-response

JNJ4796 应用场景指南


流感A组HA膜融合机制研究

JNJ4796 is ideally suited for in vitro studies investigating the precise molecular mechanism of influenza virus entry. Its demonstrated ability to inhibit the low-pH-induced conformational change of HA, as shown by structural and biophysical data [1], makes it a key tool for probing the dynamics of HA fusion intermediates. Researchers can use JNJ4796 to synchronize and arrest the fusion process at a specific step, enabling detailed structural and functional analyses [2].

体内药效验证

For researchers conducting preclinical efficacy studies in mice, JNJ4796 offers a validated oral dosing regimen with proven survival benefit against lethal and sublethal challenges of H1N1 A/Puerto Rico/8/1934 [1]. The established dose-response relationship and direct comparison to less potent analogs provide a robust framework for evaluating the therapeutic potential of novel antivirals or combination therapies targeting group 1 influenza A viruses [2].

耐药性与联合用药研究

Given its unique mechanism of action targeting viral entry, JNJ4796 is an excellent candidate for combination studies with neuraminidase inhibitors (e.g., oseltamivir) or polymerase inhibitors (e.g., baloxavir) [1]. Such studies can assess whether targeting multiple stages of the viral life cycle leads to synergistic antiviral effects or reduces the emergence of drug-resistant variants [2]. The documented activity of JNJ4796 against oseltamivir-resistant strains further supports its utility in this context [3].

基于HA的SAR与结构优化

The availability of high-resolution crystal structures of JNJ4796 in complex with H1 and H5 HAs [1] provides a solid foundation for structure-based drug design and the development of next-generation HA stem-binding probes. JNJ4796 can serve as a reference compound in fluorescence polarization or other binding assays [2], and its well-characterized binding mode facilitates the rational design of analogs with improved potency or altered selectivity profiles [3].

Technical Documentation Hub

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